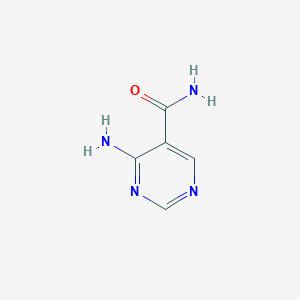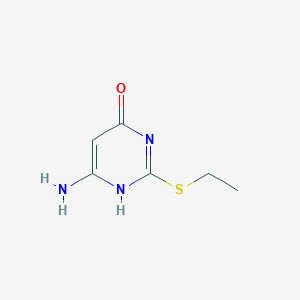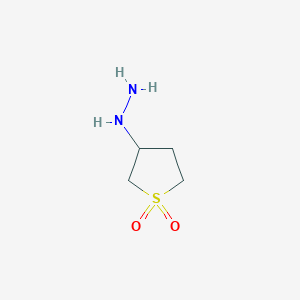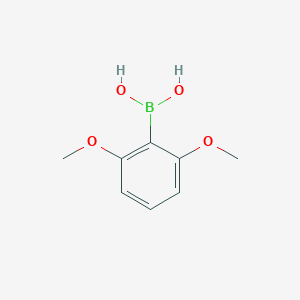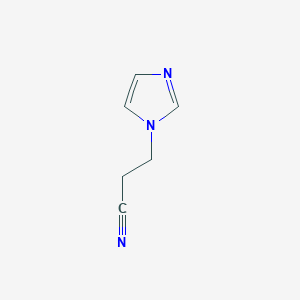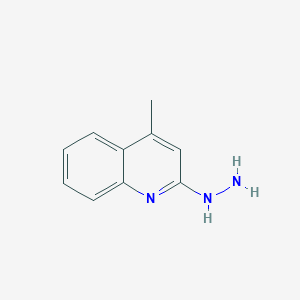![molecular formula C16H18ClNO B188310 4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol CAS No. 6430-25-7](/img/structure/B188310.png)
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is a phenol derivative that is commonly referred to as "4-CDEP". This compound has been synthesized using various methods and has been studied for its mechanism of action and potential applications in different fields.
Mechanism Of Action
The mechanism of action of 4-CDEP is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to bind to the beta-amyloid protein, which is involved in the formation of plaques in the brain that are characteristic of Alzheimer's disease.
Biochemical And Physiological Effects
4-CDEP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the levels of beta-amyloid protein in the brain, which may help to prevent the formation of plaques that are characteristic of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 4-CDEP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 4-CDEP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-CDEP. One potential direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its potential targets in the body. Finally, future studies may investigate the potential use of 4-CDEP in combination with other compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-CDEP involves the reaction of 4-chloro-2-nitrophenol with 3,4-dimethylaniline in the presence of sodium hydride. The resulting product is then reduced using palladium on carbon to obtain 4-CDEP. This synthesis method has been used by researchers to obtain pure and high-quality 4-CDEP for their experiments.
Scientific Research Applications
4-CDEP has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
properties
CAS RN |
6430-25-7 |
|---|---|
Product Name |
4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol |
InChI |
InChI=1S/C16H18ClNO/c1-10-4-6-14(8-11(10)2)18-12(3)15-9-13(17)5-7-16(15)19/h4-9,12,18-19H,1-3H3 |
InChI Key |
DPJCVCFHQDYLAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



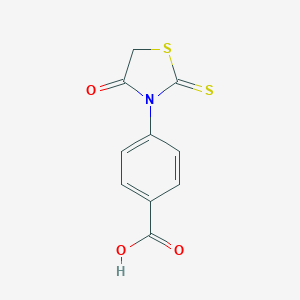
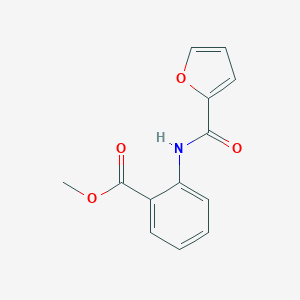
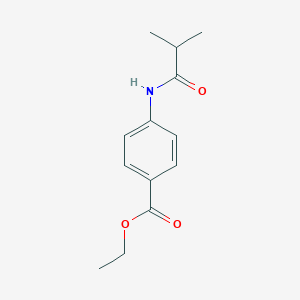
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
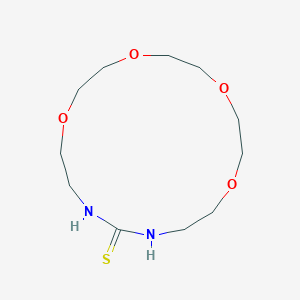
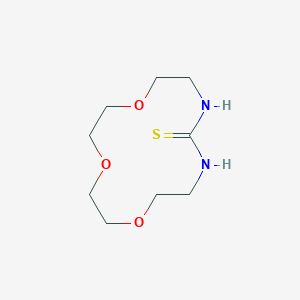
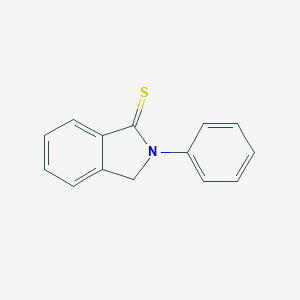
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
